molecular formula C9H9NO6 B2405672 Ethyl 3,4-dihydroxy-2-nitrobenzoate CAS No. 1384868-07-8

Ethyl 3,4-dihydroxy-2-nitrobenzoate

Cat. No. B2405672
M. Wt: 227.172
InChI Key: CKFZYMBKOJRVIQ-UHFFFAOYSA-N
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Patent
US08765760B2

Procedure details

To a solution of ethyl 3,4-dihydroxybenzoate (9.5 g, 52.2 mmol), isopropyl nitrate (13.5 g, 130.5 mmol), and tetrabutylammonium hydrogensulfate (0.884 g, 2.61 mmol) in DCM (100 mL), was added sulfuric acid (14.25 g, 145.6 mmol) slowly at 0° C. The reaction mixture was warmed to room temperature and stirred for 45 min, then quenched with ice/water (150 mL), and extracted with DCM (150 mL×2). The extracts were combined, and the solvent removed under vacuum. The product was purified by silica gel column (20% v/v EtOAc in PE) to give ethyl 3,4-dihydroxy-2-nitrobenzoate (4.97 g, 40% yield). ESI MS: m/z 228 [M+H]+.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
14.25 g
Type
reactant
Reaction Step One
Quantity
0.884 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[OH:13])[C:5]([O:7][CH2:8][CH3:9])=[O:6].[N+:14]([O-])([O:16]C(C)C)=[O:15].S(=O)(=O)(O)O>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl>[OH:1][C:2]1[C:3]([N+:14]([O-:16])=[O:15])=[C:4]([CH:10]=[CH:11][C:12]=1[OH:13])[C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
OC=1C=C(C(=O)OCC)C=CC1O
Name
Quantity
13.5 g
Type
reactant
Smiles
[N+](=O)(OC(C)C)[O-]
Name
Quantity
14.25 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0.884 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with ice/water (150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (150 mL×2)
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel column (20% v/v EtOAc in PE)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
OC=1C(=C(C(=O)OCC)C=CC1O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.97 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 41.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.